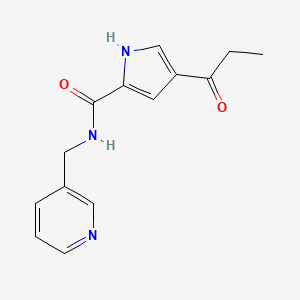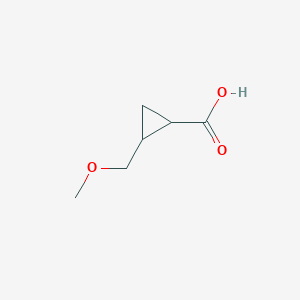
(1S,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis analysis of “(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid” is not available in the search results .Molecular Structure Analysis
The molecular structure analysis of “(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid” is not available in the search results .Chemical Reactions Analysis
The chemical reactions analysis of “(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid” is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties analysis of “(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid” is not available in the search results .Wissenschaftliche Forschungsanwendungen
Biotechnological Routes and Chemical Derivatives
Lactic acid is a prominent example of a hydroxycarboxylic acid that demonstrates the potential utility of such compounds in green chemistry and biotechnological applications. It is produced commercially by the fermentation of sugars present in biomass and can be converted into valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through chemical and biotechnological routes. This illustrates the broader potential of carboxylic acid derivatives in sustainable chemistry and polymer synthesis (Gao, Ma, & Xu, 2011).
Cyclopropane Derivatives in Plant Biology
Cyclopropane derivatives, similar in structural motif to "(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid," have significant roles in plant biology and agriculture. For instance, 1-methylcyclopropene is a potent inhibitor of ethylene action in plants, illustrating the critical roles cyclopropane derivatives can play in post-harvest biology to extend the shelf life and maintain the quality of fruits and vegetables (Blankenship & Dole, 2003).
Role in Ethylene Biology
1-Aminocyclopropane-1-carboxylic acid (ACC) is a simple molecule with a profound impact on ethylene biology in plants, highlighting the potential significance of related cyclopropane carboxylic acids in plant physiology and biotechnology applications. ACC functions as more than just a precursor to ethylene, suggesting that derivatives of cyclopropane carboxylic acids may also have unique and underestimated roles in biological systems (Van de Poel & Van Der Straeten, 2014).
Renewable Chemical Sources and Environmental Applications
The conversion of plant biomass into furan derivatives, demonstrating the transformation of biomass compounds into valuable chemical feedstocks, suggests the potential application of cyclopropane carboxylic acid derivatives in creating sustainable polymers and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Methanol", "Sodium hydride", "Cyclopropane", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid" ], "Reaction": [ "Step 1: Methanol is reacted with sodium hydride to form sodium methoxide.", "Step 2: Cyclopropane is brominated using bromine to form 1-bromocyclopropane.", "Step 3: 1-bromocyclopropane is reacted with sodium methoxide to form methoxycyclopropane.", "Step 4: Methoxycyclopropane is reacted with chloroacetic acid in the presence of sodium hydroxide to form (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid.", "Step 5: The product is purified using standard techniques such as recrystallization or chromatography." ] } | |
CAS-Nummer |
2377005-25-7 |
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
(1S,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m1/s1 |
InChI-Schlüssel |
MEXFQILMFUCKDT-UHNVWZDZSA-N |
Isomerische SMILES |
COC[C@H]1C[C@@H]1C(=O)O |
SMILES |
COCC1CC1C(=O)O |
Kanonische SMILES |
COCC1CC1C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide](/img/structure/B2656319.png)
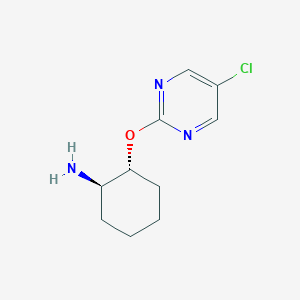
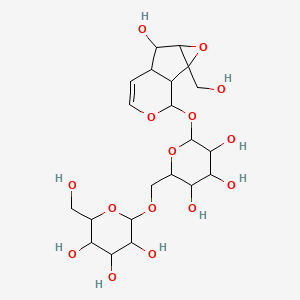
![N-(2,3-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2656323.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2656324.png)
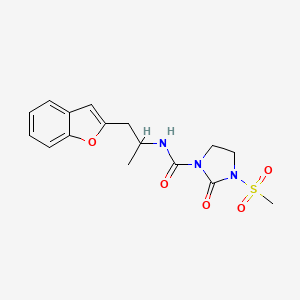
![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2656329.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2656331.png)
![1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2656332.png)
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride](/img/structure/B2656334.png)
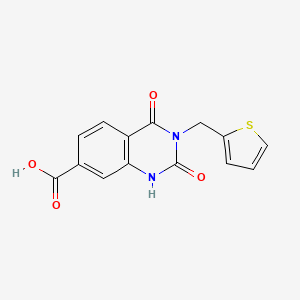
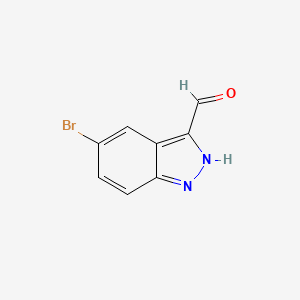
![N-benzyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2656338.png)
